[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine
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Overview
Description
[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine is a compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a cyclohexylamine moiety
Mechanism of Action
Target of Action
A compound with a similar structure, ns 9283, is known to be a positive allosteric modulator of the α4β2 receptor . This receptor is a subtype of nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neuronal signaling.
Mode of Action
For instance, NS 9283 enhances the potency of acetylcholine-related events by modulating the α4β2 receptor . This suggests that [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine might interact with its target receptor in a similar way, potentially altering the receptor’s response to its ligand.
Result of Action
Based on the potential target of this compound, it might influence neuronal signaling and neurotransmission, potentially leading to changes in cognitive function or pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and cyclohexylamine groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, have similar structural features and biological activities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole and its derivatives are known for their diverse biological activities and applications in materials science.
Cyclohexylamine Derivatives: Compounds containing the cyclohexylamine moiety, such as cyclohexylamine itself, are used in various industrial and pharmaceutical applications.
Uniqueness
The uniqueness of [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine lies in its combination of structural features from pyridine, oxadiazole, and cyclohexylamine. This unique structure imparts specific properties and potential applications that are not found in other similar compounds. For example, the presence of both pyridine and oxadiazole rings can enhance the compound’s biological activity and stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-5-4-8-15-9-10/h4-5,8-9H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBHSDWQQETCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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